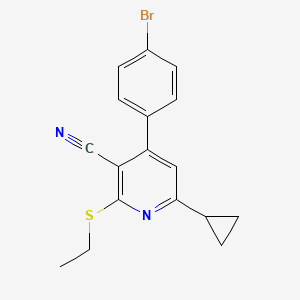

4-(4-bromophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(4-bromophenyl)-6-cyclopropyl-2-(ethylthio)nicotinonitrile, typically involves multi-step organic reactions. These reactions often start from basic building blocks like acetophenone, arylaldehydes, and malononitrile in the presence of catalysts or under specific conditions to achieve the desired product. The synthesis routes aim to introduce functional groups at precise locations on the nicotinonitrile core, leveraging reactions such as condensation, cyclization, and substitution to achieve the target molecular structure (Heravi & Soufi, 2015).

Molecular Structure Analysis

Nicotinonitrile derivatives exhibit diverse molecular structures, characterized by variations in the planarity, dihedral angles between rings, and the positioning of substituent groups. For instance, studies have detailed the non-planar structure of similar molecules, where the central pyridine ring forms distinct dihedral angles with attached phenyl rings, demonstrating the influence of substitution patterns on the overall molecular geometry. These structural features are crucial for understanding the compound's reactivity and physical properties (Chantrapromma et al., 2009).

Chemical Reactions and Properties

The reactivity of nicotinonitrile derivatives is significantly influenced by their functional groups. These compounds participate in a variety of chemical reactions, including cycloadditions, where they can act as dipolarophiles or nucleophiles depending on the reaction conditions and the nature of the reacting species. The presence of electron-withdrawing or electron-donating groups affects their chemical behavior, making them versatile intermediates in organic synthesis (Coutouli-argyropoulou & Anastasopoulos, 1996).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The presence of substituents like bromophenyl and ethylthio groups can influence these properties by altering intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to variations in crystal packing and stability. These aspects are essential for determining the compound's suitability for specific applications (Chantrapromma et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with other molecules, are a function of its molecular structure. The electronic nature of the nicotinonitrile core and the attached substituents play a significant role in determining its behavior in chemical reactions. For example, the electron-withdrawing cyano group enhances the reactivity towards nucleophilic addition, while the presence of electron-donating groups can modulate its electrophilic characteristics, influencing its application in synthetic chemistry (Dyachenko, 2019).

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-2-21-17-15(10-19)14(9-16(20-17)12-3-4-12)11-5-7-13(18)8-6-11/h5-9,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXUTKBPFKZGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)

![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)

![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)

![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)

![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)